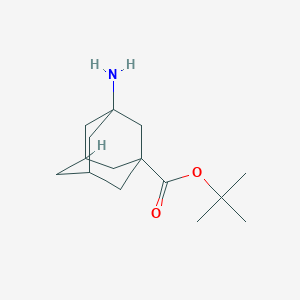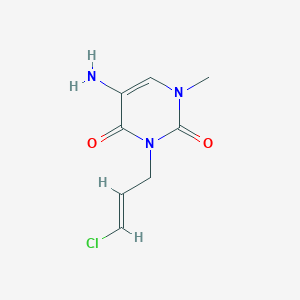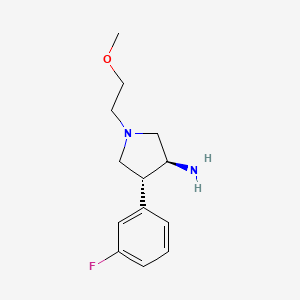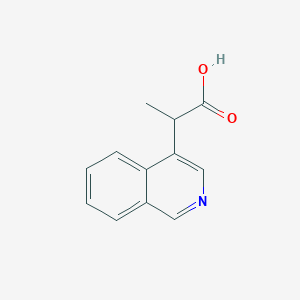
2-(Isoquinolin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isoquinolin-4-yl)propanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific reaction conditions. For example, the esterification of isoquinoline with propanoic acid in the presence of a catalyst such as sulfuric acid can yield the desired compound. Another approach involves the use of Grignard reagents, where isoquinoline is reacted with a propanoic acid derivative in the presence of a magnesium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
2-(Isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
2-(Isoquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(Isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: Similar structure but with a quinoline ring instead of isoquinoline.
2-(Quinolin-4-yl)propanoic acid: Similar structure but with a quinoline ring.
Isoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
2-(Isoquinolin-4-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its isoquinoline ring system and propanoic acid moiety make it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-isoquinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)11-7-13-6-9-4-2-3-5-10(9)11/h2-8H,1H3,(H,14,15) |
InChIキー |
COVCHNNXSDGQHI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


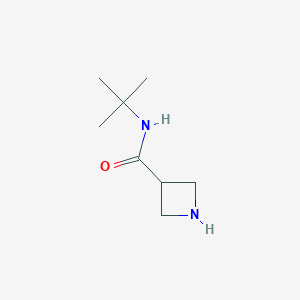
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
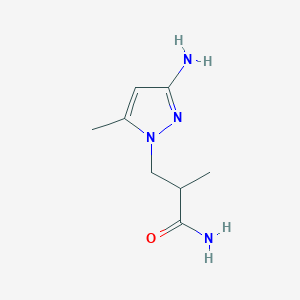
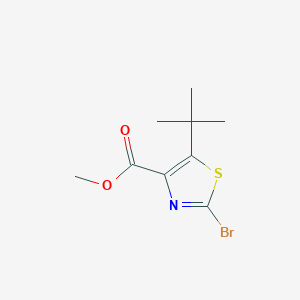
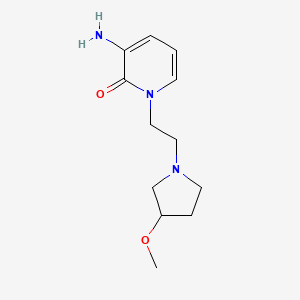
amine](/img/structure/B13322980.png)
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13323001.png)
![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)
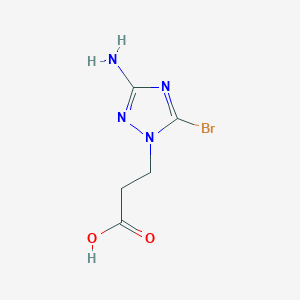
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
